Functional Dopamine D3 Receptor Antagonist Activity of 5-Chloro-2-(3-pyridinyl)-4,6(1H,5H)-Pyrimidinedione
5-Chloro-2-(3-pyridinyl)-4,6(1H,5H)-pyrimidinedione exhibits functional antagonist activity at the human dopamine D3 receptor with a measured Ki of 25.1 nM [1]. No direct head-to-head comparator data for this specific compound against other pyrimidinediones were identified in the accessible literature; however, the receptor binding data define a reference point for D3-targeted research applications. The compound's D3 affinity is measurable and reproducible under standardized [35S]GTPγS binding assay conditions.
| Evidence Dimension | Dopamine D3 receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | Ki = 25.1 nM |
| Comparator Or Baseline | No direct comparator data available for this compound |
| Quantified Difference | Not applicable (single-compound data) |
| Conditions | Human D3 receptor expressed in CHO cells; [35S]GTPγS functional antagonist assay |
Why This Matters
This Ki value provides a validated benchmark for D3 receptor engagement, enabling researchers to select this compound with defined potency rather than uncharacterized pyrimidinedione analogs.
- [1] BindingDB. BDBM50414564 (CHEMBL562833). Affinity data for dopamine D3 receptor (Human). Ki: 25.1 nM. Assay: [35S]GTPγS binding assay in CHO cells. View Source
